[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chlorine and methyl groups, an amino group, and a sulfonylpropanoate moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate typically involves multiple steps. One common approach starts with the preparation of 3,5-dichloro-6-methylpyridin-2-amine, which is then reacted with various reagents to introduce the amino and oxoethyl groups. The final step involves the sulfonylation of the intermediate compound with 3-(2-chlorophenyl)sulfonylpropanoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dichloro-6-methylpyridine: Shares the pyridine core but lacks the sulfonylpropanoate moiety.
3-(2-Chlorophenyl)sulfonylpropanoic acid: Contains the sulfonylpropanoate group but lacks the pyridine ring.
Uniqueness
The uniqueness of [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15Cl3N2O5S |
---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
[2-[(3,5-dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C17H15Cl3N2O5S/c1-10-12(19)8-13(20)17(21-10)22-15(23)9-27-16(24)6-7-28(25,26)14-5-3-2-4-11(14)18/h2-5,8H,6-7,9H2,1H3,(H,21,22,23) |
InChI Key |
IBLMEHPVYDRQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1Cl)Cl)NC(=O)COC(=O)CCS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.